molecular formula C17H19ClN4O5 B2847273 ethyl 5-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1903015-01-9

ethyl 5-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2847273
CAS No.: 1903015-01-9
M. Wt: 394.81
InChI Key: HWNPPHRZKMDDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring:

  • A 1-methyl-1H-pyrazole core substituted at position 4 with an ethyl carboxylate group.
  • A 5-amido linkage connecting the pyrazole to a substituted pyridine ring.
  • The pyridine ring is modified at position 5 with a chloro group and at position 6 with an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group.

Properties

IUPAC Name

ethyl 5-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O5/c1-3-26-17(24)12-8-20-22(2)14(12)21-15(23)10-6-13(18)16(19-7-10)27-11-4-5-25-9-11/h6-8,11H,3-5,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNPPHRZKMDDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the nicotinamido group, the introduction of the pyrazole ring, and the attachment of the tetrahydrofuran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Ethyl 5-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating feature is the oxolan-3-yloxy substituent on the pyridine ring. This group likely enhances solubility compared to more lipophilic substituents (e.g., trifluoromethyl or triazolyl groups) in analogs. Below is a comparative analysis of structurally related compounds:

Compound Name / Identifier Pyrazole Substituents (Position 1) Pyridine/Other Ring Substituents Key Functional Groups Molecular Weight (g/mol) Biological Activity (if reported)
Target Compound 1-methyl 5-chloro-6-(oxolan-3-yloxy)pyridine Ethyl carboxylate, amide ~437.8 (calculated) Not explicitly reported
Ethyl 5-(4-cinnamamidobenzamido)-1-methyl-1H-pyrazole-4-carboxylate 1-methyl 4-cinnamamidobenzamido Ethyl carboxylate, cinnamoyl amide ~460.5 (estimated) Antibiofilm (Candida albicans)
N-(5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(3-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide 1-(3-methylpyridin-2-yl) 5-chloro-6-(triazolyl)pyridine Trifluoromethyl, carboxamide 481.8 Not explicitly reported
Ethyl 1-(pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 1-(pyridin-3-yl) None (pyrazole linked to pyridine) Trifluoromethyl, ethyl carboxylate ~315.3 (estimated) Intermediate for carboxamide synthesis

Key Observations

Substituent Impact on Solubility and Bioactivity: The oxolan-3-yloxy group in the target compound introduces a polar ether linkage and a tetrahydrofuran ring, likely improving aqueous solubility compared to analogs with triazolyl or trifluoromethyl groups , which are more lipophilic. Cinnamamido and phenoxyacetamido groups in derivatives enhance antibiofilm activity, suggesting that the target compound’s pyridine-amide substituent may confer similar properties .

Synthetic Routes: The target compound’s synthesis likely follows a pathway analogous to , involving coupling of a pyridine-3-amido intermediate with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate under reflux conditions . In contrast, trifluoromethyl-containing analogs (e.g., ) employ potassium tert-butoxide-mediated coupling in THF, highlighting divergent strategies for introducing electron-withdrawing groups .

Molecular Weight and Drug-Likeness :

  • The target compound’s molecular weight (~437.8) is comparable to antibiofilm agents in (~460.5), aligning with typical ranges for small-molecule therapeutics. Analogs with trifluoromethyl groups (e.g., 481.8 in ) may face higher metabolic stability but reduced solubility.

Research Findings and Implications

  • Antibiofilm Potential: Derivatives with amide-linked aromatic systems (e.g., cinnamamido in ) exhibit potent antibiofilm activity, implying that the target compound’s pyridine-amide moiety could similarly disrupt microbial adhesion or biofilm matrix integrity.
  • Synthetic Flexibility : The ethyl carboxylate group in the target compound and its analogs serves as a versatile intermediate for further derivatization (e.g., hydrolysis to carboxylic acids for enhanced binding affinity) .
  • Unmet Needs : Unlike triazolyl- or trifluoromethyl-substituted analogs, the oxolan-3-yloxy group’s impact on pharmacokinetics (e.g., CYP450 inhibition, oral bioavailability) remains unstudied and warrants further investigation.

Biological Activity

Ethyl 5-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]-1-methyl-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a complex structure that includes:

  • A pyrazole ring, known for its pharmacological significance.
  • A chlorinated pyridine moiety, which may enhance biological interactions.
  • An oxolane group that could influence the compound's pharmacokinetics.

These structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways and cellular signaling.

Research indicates that pyrazole derivatives often exhibit a range of biological activities, including:

  • Enzyme inhibition : Many pyrazole compounds act as inhibitors of specific enzymes, which can modulate metabolic pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
  • Receptor modulation : Compounds like this compound may interact with receptors involved in neurotransmission and inflammation, potentially influencing physiological responses.

Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. For example:

  • A series of pyrazole compounds demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Recent studies have shown that pyrazole compounds possess antimicrobial properties:

  • Certain derivatives exhibited activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups was crucial for enhancing their antimicrobial efficacy .

Anticancer Potential

The potential anticancer activity of pyrazole derivatives is also notable:

  • Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Several studies highlight the biological activity of pyrazole derivatives:

StudyFindings
Selvam et al.Synthesized novel 1-thiocarbamoyl pyrazoles showing high MAO-B inhibitory activity and anti-inflammatory effects comparable to indomethacin .
Burguete et al.Investigated 1,5-diaryl pyrazoles for antibacterial activity; some compounds showed significant inhibition against E. coli and S. aureus .
Chovatia et al.Reported on pyrazole derivatives with promising anti-tubercular properties against Mycobacterium tuberculosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl 5-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]-1-methyl-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Condensation of pyrazole and pyridine precursors via amide coupling (e.g., using EDC/HOBt or DCC).
  • Step 2 : Functionalization of the oxolane (tetrahydrofuran) moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Characterization :
  • NMR : Confirm regioselectivity of substitution and amide bond formation.
  • HPLC : Purity assessment (>95% for biological assays).
  • IR : Verification of carbonyl (C=O) and amide (N-H) stretches.
    • Key Challenges : Avoiding over-oxidation of the oxolane ring and ensuring regiochemical control during pyrazole synthesis .

Q. What spectroscopic techniques are critical for validating the structure of this compound and its derivatives?

  • Primary Techniques :

  • 1H/13C NMR : Assign signals for the pyrazole C4-methyl group (~δ 3.8 ppm), oxolane protons (δ 3.5–4.0 ppm), and ester carbonyl (δ 165–170 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error.
    • Advanced Methods :
  • X-ray crystallography : Resolve stereochemical ambiguities in the oxolane substituent (e.g., chair vs. boat conformation) .

Q. How does the chloro-substituted pyridine moiety influence the compound’s reactivity in further derivatization?

  • Reactivity Profile :

  • The 5-chloro-6-(oxolan-3-yloxy)pyridine group acts as an electron-deficient aromatic system, enabling Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) or nucleophilic aromatic substitution (e.g., with amines) .
    • Experimental Design :
  • Optimize Pd catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and solvent polarity (DMF vs. THF) to balance reactivity and byproduct formation .

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity of this compound against specific biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the amide group and steric fit of the oxolane ring .
  • MD Simulations : Assess conformational stability of the pyrazole-pyridine core in solvated systems (e.g., GROMACS).
    • Validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase inhibition assays .

Q. How can contradictory data on the compound’s antimicrobial activity be resolved?

  • Case Study : Discrepancies in MIC values (e.g., 2 µg/mL vs. >50 µg/mL) may arise from:

  • Assay Conditions : Variations in bacterial strain (Gram+ vs. Gram-), inoculum size, or solvent (DMSO tolerance limits) .
  • Impurity Effects : Trace intermediates (e.g., unreacted chloro-pyridine) may exhibit off-target toxicity.
    • Resolution Strategy :
  • Dose-Response Curves : Test purity-verified batches across multiple assays.
  • Metabolomic Profiling : Identify degradation products under assay conditions .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

  • Engineering Parameters :

  • Heat Transfer : Exothermic amidation steps require jacketed reactors with precise temperature control (±2°C) .
  • Mixing Efficiency : Use Rushton turbines for viscous reaction mixtures (e.g., DMF-based systems).
    • Process Optimization :
  • DoE (Design of Experiments) : Vary parameters like catalyst loading, solvent volume, and agitation rate to maximize yield .

Q. How does the oxolane-3-yloxy group affect the compound’s pharmacokinetic properties?

  • ADME Studies :

  • LogP : The oxolane ring reduces lipophilicity (predicted LogP ~2.1 vs. ~3.5 for unsubstituted analogs), enhancing aqueous solubility .
  • Metabolic Stability : Test susceptibility to CYP450 oxidation using liver microsomes.
    • In Vivo Validation : Radiolabel the oxolane moiety to track tissue distribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.